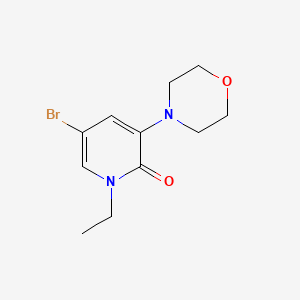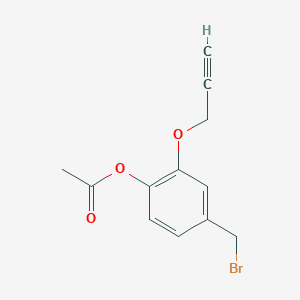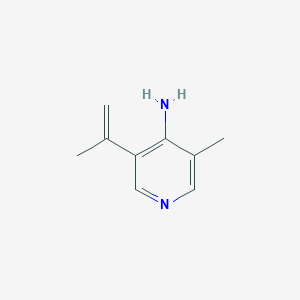![molecular formula C9H8BrFN2O B13985160 (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the imidazo[1,2-a]pyridine core, along with a methanol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Other synthetic strategies involve multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine, fluorine, and methyl substituents.
6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the fluorine and methyl groups.
7-Fluoroimidazo[1,2-a]pyridine: Similar structure but lacks the bromine and methyl groups.
Uniqueness
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the combination of bromine, fluorine, and methyl substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a versatile scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H8BrFN2O |
|---|---|
Peso molecular |
259.07 g/mol |
Nombre IUPAC |
(6-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H8BrFN2O/c1-5-8(4-14)13-3-6(10)7(11)2-9(13)12-5/h2-3,14H,4H2,1H3 |
Clave InChI |
BICNEYXDFYVYHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=C(C(=CC2=N1)F)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)

![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)

